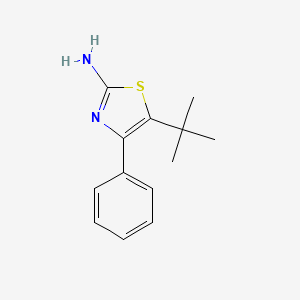

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-tert-butyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-13(2,3)11-10(15-12(14)16-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMGPWGMAPXPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies of 5 Tert Butyl 4 Phenyl 1,3 Thiazol 2 Amine

Historical and Classical Approaches to 2-Aminothiazoles

The synthesis of 2-aminothiazoles has a rich history, with several classical methods developed over the years. These foundational approaches have been instrumental in the advancement of heterocyclic chemistry and continue to be relevant in contemporary organic synthesis.

Hantzsch Thiazole (B1198619) Synthesis and its Variants for 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. nanobioletters.comnih.gov This method traditionally involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). nanobioletters.com For the specific synthesis of this compound, this reaction would utilize an appropriately substituted α-haloketone and thiourea.

The key α-haloketone precursor for this synthesis is 2-halo-3,3-dimethyl-1-phenylbutan-1-one. The reaction proceeds by the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Halo-3,3-dimethyl-1-phenylbutan-1-one | Thiourea | This compound | Hantzsch Thiazole Synthesis |

Variants of the Hantzsch synthesis may involve the use of different halogenating agents to prepare the α-haloketone or the use of microwave irradiation to accelerate the reaction and improve yields. nih.gov

Modern Synthetic Strategies for this compound

In recent years, significant efforts have been directed towards the development of more efficient and sustainable methods for the synthesis of 2-aminothiazoles. These modern strategies often focus on reducing the number of reaction steps, employing catalysts to enhance efficiency, and utilizing environmentally benign reaction conditions.

One-Pot Reactions and Multicomponent Reactions

One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering increased efficiency by combining multiple reaction steps into a single operation without the isolation of intermediates. For the synthesis of this compound, a one-pot approach could involve the in-situ formation of the α-haloketone followed by its reaction with thiourea. nih.gov

Multicomponent reactions for the synthesis of substituted thiazoles often involve the condensation of a ketone, a halogenating agent, and a thiourea in a single reaction vessel. researchgate.net This approach simplifies the experimental procedure and reduces waste generation.

| Reaction Type | Key Features | Relevance to Target Compound |

| One-Pot Synthesis | Multiple reaction steps in a single pot, avoids isolation of intermediates. | In-situ generation of 2-halo-3,3-dimethyl-1-phenylbutan-1-one followed by reaction with thiourea. |

| Multicomponent Reaction | Three or more reactants combine in a single step. | Condensation of 3,3-dimethyl-1-phenylbutan-2-one (B1365089), a halogen source, and thiourea. |

Catalytic Synthesis Routes

The use of catalysts can significantly improve the efficiency and selectivity of thiazole synthesis. Various catalysts, including metal-based and organocatalysts, have been explored for the synthesis of 2-aminothiazoles. For instance, copper(II) and gold(III) have been shown to mediate the cyclization of thioureas to form 2-aminobenzothiazoles, a related class of compounds, suggesting their potential applicability in the synthesis of other aminothiazoles. nih.gov

Catalytic approaches can offer milder reaction conditions and may enable the use of less reactive starting materials. Research in this area is ongoing, with the aim of developing highly efficient and selective catalytic systems for the synthesis of a wide range of thiazole derivatives.

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, there is a growing interest in developing solvent-free and environmentally benign synthetic methods. ejcmpr.comrasayanjournal.co.in For the synthesis of 2-aminothiazoles, approaches such as microwave-assisted synthesis in the absence of a solvent or the use of greener solvents like water or ethanol (B145695) are being explored. nih.gov These methods not only reduce the environmental impact of the synthesis but can also lead to shorter reaction times and improved yields. nih.gov

| Approach | Advantages | Potential Application |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Can be applied to the Hantzsch synthesis of the target compound. nih.gov |

| Solvent-Free Reactions | Reduces solvent waste, simplifies work-up. | Potentially applicable to one-pot syntheses. |

| Use of Green Solvents | Environmentally friendly, reduces toxicity. | Reactions in water or ethanol are being developed for thiazole synthesis. nih.gov |

Precursor Design and Intermediate Compounds in the Synthesis of this compound

The successful synthesis of this compound is highly dependent on the design and availability of suitable precursors and the stability of the reaction intermediates.

The primary precursors for the most common synthetic routes are an α-haloketone and thiourea. The structure of the α-haloketone determines the substituents at the 4- and 5-positions of the resulting thiazole ring. In this case, 2-halo-3,3-dimethyl-1-phenylbutan-1-one is the key precursor. This intermediate can be synthesized from 3,3-dimethyl-1-phenylbutan-2-one through a halogenation reaction.

The other essential precursor is thiourea, which provides the nitrogen atom at position 3 and the amino group at position 2 of the thiazole ring. The reaction between the α-haloketone and thiourea proceeds through a series of intermediates, including an initial adduct formed by the nucleophilic attack of the sulfur atom, which then undergoes cyclization and dehydration to yield the final 2-aminothiazole (B372263) product.

| Precursor/Intermediate | Role in Synthesis |

| 3,3-Dimethyl-1-phenylbutan-2-one | Starting material for the α-haloketone. |

| 2-Halo-3,3-dimethyl-1-phenylbutan-1-one | Key α-haloketone precursor, provides the C4-phenyl and C5-tert-butyl groups. |

| Thiourea | Provides the N3 and 2-amino group of the thiazole ring. |

| Cyclization Intermediate | Unstable intermediate formed after the initial nucleophilic attack, leading to ring formation. |

Reaction Mechanism Elucidation in the Synthesis of this compound

The synthesis of this compound is predominantly achieved through the Hantzsch thiazole synthesis, a classic and versatile method for the formation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide. In the case of the target molecule, the key precursors are 2-halo-3,3-dimethyl-1-phenylbutan-1-one and thiourea.

The reaction mechanism can be elucidated through a stepwise process:

Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of 2-halo-3,3-dimethyl-1-phenylbutan-1-one. This step results in the formation of an S-alkylated isothiourea intermediate. The presence of the bulky tert-butyl group may sterically hinder this approach to some extent, potentially influencing the reaction kinetics.

Intramolecular Cyclization: Following the initial S-alkylation, an intramolecular cyclization occurs. The nitrogen atom of the isothiourea intermediate acts as a nucleophile, attacking the carbonyl carbon of the ketone moiety. This leads to the formation of a five-membered heterocyclic intermediate, a thiazoline (B8809763) derivative.

Dehydration: The final step in the formation of the aromatic thiazole ring is the dehydration of the thiazoline intermediate. This acid-catalyzed elimination of a water molecule results in the formation of the stable, aromatic this compound. The driving force for this step is the formation of the aromatic system.

A plausible mechanistic pathway for the Hantzsch synthesis of 2-aminothiazole derivatives is generally accepted in the scientific community. nih.gov

Table 1: Intermediates in the Hantzsch Synthesis of this compound

| Step | Intermediate | Description |

| 1 | S-alkylated isothiourea | Formed by the nucleophilic attack of thiourea on the α-haloketone. |

| 2 | Thiazoline derivative | Resulting from the intramolecular cyclization of the isothiourea intermediate. |

| 3 | Aromatic thiazole | The final product, formed after dehydration of the thiazoline intermediate. |

Purification and Isolation Techniques

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to remove unreacted starting materials, by-products, and other impurities. The choice of purification method is dictated by the physical and chemical properties of the target compound and the nature of the impurities.

Crystallization: Recrystallization is a commonly employed technique for the purification of solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the compound. A good solvent will dissolve the compound readily at high temperatures but sparingly at low temperatures. For aminothiazole derivatives, polar solvents like ethanol or methanol, or solvent mixtures such as ethyl acetate (B1210297)/petroleum ether, are often utilized. mdpi.com

Column Chromatography: For more challenging separations, or to achieve a higher degree of purity, column chromatography is the method of choice. mdpi.com This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (a solvent or solvent mixture) is passed through the column. mdpi.com The polarity of the eluent is carefully chosen to allow for the effective separation of the desired product from any impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC). For compounds of this nature, a gradient of ethyl acetate in a non-polar solvent like petroleum ether is a common elution strategy. mdpi.com

Table 2: Common Purification Techniques for this compound

| Technique | Principle | Typical Solvents/Materials |

| Recrystallization | Differential solubility | Ethanol, Methanol, Ethyl acetate/Petroleum ether |

| Column Chromatography | Differential adsorption | Silica gel (stationary phase), Ethyl acetate/Petroleum ether (mobile phase) |

Following purification, the identity and purity of this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to ensure the desired product has been obtained in a pure form. nih.gov

Advanced Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced structural characterization of the specific chemical compound This compound is not available in the public domain.

The precise structural elucidation of a novel or specialized chemical entity relies on a suite of advanced analytical techniques. Each method provides unique insights into the molecular architecture, connectivity, and electronic properties of the compound. The requested article outline specifies a thorough analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction.

Unfortunately, published research containing specific datasets such as NMR chemical shifts (¹H, ¹³C), IR absorption frequencies, mass fragmentation patterns, UV-Vis absorption maxima, or crystallographic parameters (unit cell dimensions, bond lengths, and angles) for this compound could not be located.

While data exists for isomeric structures, such as 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, and other related thiazole derivatives, presenting this information would be scientifically inaccurate for the specified compound due to significant differences in the positions of the substituent groups (tert-butyl and phenyl) on the thiazole ring, which would lead to distinct spectroscopic and crystallographic data.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed research findings and data tables for This compound based on the currently accessible information.

Advanced Structural Characterization Techniques for 5 Tert Butyl 4 Phenyl 1,3 Thiazol 2 Amine

Elemental Analysis and Purity Assessment

The elemental composition and purity of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine are fundamental parameters established during its synthesis and characterization. Elemental analysis provides the percentage composition of constituent elements, which serves as a primary confirmation of the compound's empirical and molecular formula. Purity assessment ensures that a sample is free from starting materials, by-products, or other contaminants.

For novel 2-aminothiazole (B372263) derivatives, a standard battery of analytical techniques is employed to confirm the structure and assess purity. derpharmachemica.com These methods typically include spectroscopic analysis (NMR, IR, Mass Spectrometry) and chromatographic techniques (TLC, HPLC). derpharmachemica.comnih.gov Elemental analysis for carbon, hydrogen, nitrogen, and sulfur is a crucial step for final structural confirmation. derpharmachemica.comuniversalprint.org

The theoretical elemental composition of this compound, derived from its molecular formula C₁₃H₁₆N₂S, is presented below. Experimental values obtained from a synthesized sample are expected to conform closely to these theoretical percentages (typically within ±0.4%) to validate the chemical formula.

Table 1: Theoretical Elemental Composition of this compound

Molecular Formula: C₁₃H₁₆N₂S Molecular Weight: 232.35 g/mol

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 67.20% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.94% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.06% |

| Sulfur | S | 32.065 | 1 | 32.065 | 13.80% |

Standard methods for purity assessment include:

High-Performance Liquid Chromatography (HPLC): Used to determine the presence of impurities by separating the components of a mixture. The purity is often determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): A rapid and common method to monitor the progress of a reaction and qualitatively assess the purity of the final product. universalprint.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The absence of signals corresponding to impurities is a strong indicator of the sample's purity. nih.gov

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The detection of the correct molecular ion peak supports the structural assignment. nih.gov

Computational and Theoretical Investigations of 5 Tert Butyl 4 Phenyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. For thiazole (B1198619) derivatives, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model molecular behavior at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules like substituted thiazoles.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO energy is related to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For thiazole derivatives, DFT calculations are used to determine these orbital energies. For instance, studies on 2-amino-5-arylazothiazole derivatives using the B3LYP method have shown how substituents affect the HOMO-LUMO gap. mdpi.com The electron density in the HOMO is often localized on the thiazole ring and the amino group, while the LUMO density is distributed across the aromatic systems. mdpi.comresearchgate.net This distribution indicates that intramolecular charge transfer is a characteristic electronic transition for this class of compounds. asianpubs.orgbohrium.com Molecules with small energy gaps are generally more polarizable and are associated with higher chemical reactivity and lower kinetic stability. nih.gov

Interactive Data Table: Quantum Chemical Reactivity Parameters for Related Thiazole Derivatives Note: The following data is for analogous thiazole compounds, calculated using DFT methods, and serves to illustrate the typical range of values for this class of molecules.

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.0 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.5 |

| Global Hardness (η) | (I - A) / 2 | 1.75 to 2.5 |

| Global Softness (S) | 1 / (2η) | 0.2 to 0.29 |

| Electronegativity (χ) | (I + A) / 2 | 3.25 to 4.5 |

Atomic Charges: DFT calculations are also employed to determine the distribution of electron charge over the atoms within a molecule. Methods like Mulliken population analysis are used to calculate atomic charges, which are fundamental for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack. bohrium.com In thiazole derivatives, the nitrogen and sulfur heteroatoms typically carry negative charges, influencing their interaction with other molecules.

The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides a foundational approximation of the many-electron Schrödinger equation. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is still valuable for initial geometry optimizations and for providing a qualitative understanding of molecular orbitals. researchgate.netresearchgate.net

In studies of thiazole derivatives, HF calculations, often with basis sets like 3-21G or 6-31G*, have been used to compute ground-state geometries and energies. researchgate.netresearchgate.net These initial optimizations provide a good starting point for more computationally intensive methods like DFT. researchgate.net HF methods have also been successfully used to calculate HOMO and LUMO energies, confirming that charge transfer occurs within thiazole-based molecules. researchgate.net

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For thiazole derivatives, a variety of basis sets have been employed. Pople-style basis sets like 6-31G* and 6-311+G(d,p) are common choices. asianpubs.orgresearchgate.netnih.gov The inclusion of polarization functions (e.g., 'd' and 'p') is important for accurately describing the bonding in molecules containing heteroatoms like sulfur and nitrogen.

The standard computational strategy involves first optimizing the molecular geometry to find the lowest energy conformation. nih.gov This is a critical step, as the calculated electronic properties are highly dependent on the molecular structure. For thiazole derivatives, geometry optimizations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set. asianpubs.orgbohrium.com

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide insights into the static electronic properties of a molecule, molecular dynamics and conformational analysis explore its flexibility and the different shapes it can adopt.

Conformational analysis is essential for understanding how a molecule's shape influences its properties and interactions. For complex molecules, exploring the entire conformational space with high-level ab initio or DFT methods can be computationally prohibitive. Semi-empirical methods, such as AM1, PM3, and RM1, offer a faster alternative by using parameters derived from experimental data. researchgate.netekb.eg

These methods are particularly useful for initial conformational searches to identify low-energy structures. ekb.eg For example, in the study of furan-thiazol-2-amine derivatives, a semi-empirical calculation using the RM1 model was employed for an initial geometry optimization to find the lowest energy conformation before refining the structure with more accurate DFT methods. ekb.eg This hierarchical approach allows for an efficient exploration of the conformational landscape of substituted thiazoles. nih.gov

The 2-aminothiazole (B372263) core of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine can exist in two tautomeric forms: the amino form and the imino form. Tautomers are structural isomers that readily interconvert, and the position of this equilibrium can significantly affect the molecule's chemical and biological properties.

Computational studies, particularly using DFT, have been instrumental in investigating this amino-imino equilibrium. For the parent 2-aminothiazole molecule, DFT calculations have been used to predict the optimized structures and vibrational frequencies of both tautomers. researchgate.net These studies consistently indicate that the amino tautomer is the more stable and predominant form in solution. researchgate.net The imino form, a 2-imino-1,3-thiazolidine, is generally higher in energy. nih.gov This preference for the amino form is a critical characteristic of the 2-aminothiazole scaffold and is expected to hold true for its substituted derivatives.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino-thiazole ring system, particularly involving the lone pair electrons of the nitrogen and sulfur atoms. The phenyl ring also contributes to the HOMO due to its π-electron system. The LUMO, conversely, is likely distributed over the π-antibonding orbitals of the phenyl and thiazole rings. The tert-butyl group, being an electron-donating alkyl group, would slightly raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 |

Natural Bond Orbital (NBO) Analysis

In this compound, significant NBO interactions are expected. The lone pair electrons on the amino nitrogen (n(N)) and the thiazole nitrogen and sulfur atoms (n(N), n(S)) can act as donors. The acceptor orbitals would primarily be the π* antibonding orbitals of the thiazole and phenyl rings, as well as the σ* antibonding orbitals of adjacent bonds.

Key stabilizing interactions would include:

n(N) → π(C=N)* and n(S) → π(C=C)* within the thiazole ring, contributing to its aromatic stability.

π(phenyl) → π(thiazole)* and π(thiazole) → π(phenyl)*, indicating electronic communication between the two ring systems.

The lone pair of the exocyclic amino group donating into the thiazole ring's π* system (n(N-amine) → π(C=N)*), which enhances the electron density of the ring.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). Studies on similar thiazole derivatives show that such intramolecular charge transfer interactions contribute significantly to the molecular stability, with E(2) values often ranging from a few to over 20 kcal/mol for strong interactions. scielo.org.za

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 (Thiazole) | π(C2-S1) | ~25-30 |

| LP(1) N-Amine | π(C2-N3) | ~40-50 |

| π(C4-C5) | π(Phenyl Ring) | ~15-20 |

| π(Phenyl Ring) | π(C4-C5) | ~10-15 |

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry, particularly DFT, allows for the accurate prediction of spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared spectroscopy). These theoretical spectra are invaluable for confirming the structure of a synthesized compound and for interpreting experimental data. Calculations are typically performed using methods like Gauge-Independent Atomic Orbital (GIAO) for NMR. dergipark.org.tr

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the amino protons, the aromatic protons of the phenyl ring, and the singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum would display distinct signals for the carbons of the thiazole ring, the phenyl ring, and the tert-butyl group. Theoretical calculations on related thiazole compounds have shown excellent correlation with experimental NMR data. scispace.comnih.gov

Vibrational frequency calculations can predict the positions of key IR absorption bands. For the target molecule, characteristic vibrational modes would include the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), C-H stretching of the phenyl and tert-butyl groups (around 2900-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1600 cm⁻¹), and C-S stretching modes. researchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH₂ | ~5.0-6.0 | - |

| Phenyl-H (ortho, meta, para) | ~7.2-7.6 | ~125-135 |

| tert-Butyl-H | ~1.3-1.5 | ~30-32 (CH₃), ~35-38 (Quaternary C) |

| Thiazole-C2 (C-NH₂) | - | ~165-170 |

| Thiazole-C4 (C-Phenyl) | - | ~145-150 |

| Thiazole-C5 (C-tert-Butyl) | - | ~115-120 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3400-3500 |

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch (tert-Butyl) | 2900-3000 |

| C=N Stretch (Thiazole Ring) | 1590-1620 |

| C=C Stretch (Phenyl Ring) | 1450-1600 |

Interaction with Model Macromolecular Systems: Prediction of Binding Modes and Intermolecular Contacts

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Thiazole derivatives are known to interact with various biological targets, including protein kinases and tubulin. researchgate.netniscair.res.in

A docking study of this compound would likely reveal several key intermolecular interactions that stabilize its binding within a protein's active site. These interactions include:

Hydrogen Bonding: The 2-amino group is a potent hydrogen bond donor, and the thiazole nitrogen is a potential hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in the protein's binding pocket.

Hydrophobic Interactions: The tert-butyl group and the phenyl ring are bulky and hydrophobic. They are expected to form favorable hydrophobic and van der Waals interactions with nonpolar residues such as leucine, valine, and isoleucine.

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, further anchoring the molecule in the active site.

Docking studies on similar 2-aminothiazole compounds have shown that the thiazole core often acts as a scaffold, positioning the substituent groups to make specific and strong interactions with the protein target. The combination of hydrogen bonding via the amino group and hydrophobic interactions from the phenyl and tert-butyl groups would likely result in a strong binding affinity for a suitable macromolecular target.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | -NH₂ group | Asp, Glu, Ser, Thr (backbone C=O) |

| Hydrogen Bond (Acceptor) | Thiazole Nitrogen | Lys, Arg, Ser, Thr (sidechain -OH, -NH₃⁺) |

| Hydrophobic | Phenyl Ring, tert-Butyl Group | Ala, Val, Leu, Ile, Phe, Met |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp, His |

Chemical Reactivity, Derivatization, and Transformation Studies of 5 Tert Butyl 4 Phenyl 1,3 Thiazol 2 Amine

Reactions at the Amine Group

The primary amine group at the C2 position of the thiazole (B1198619) ring is a versatile site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

The exocyclic amino group of 2-aminothiazole (B372263) derivatives can be readily acylated and sulfonated. These reactions are fundamental in medicinal chemistry for creating amide and sulfonamide linkages.

Acylation: The reaction of 2-aminothiazoles with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-acylated derivatives. For instance, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been reported, demonstrating the feasibility of this transformation. nih.govresearchgate.net While a direct example for 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine is not explicitly detailed in the provided literature, the general reactivity pattern suggests it would react similarly with acylating agents like acetyl chloride or benzoyl chloride to form the corresponding amides.

Sulfonylation: The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or under solvent-free conditions, is a common method for preparing sulfonamides. researchgate.netsemanticscholar.org These reactions are crucial for synthesizing compounds with a wide range of biological activities. The synthesis of 2-aminothiazole sulfonamides is a well-established process, indicating that this compound would undergo sulfonylation to produce the corresponding N-sulfonylated product. researchgate.net

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4-arylthiazole | Acetyl Chloride | N-Acetylated Thiazole | nih.gov |

| 2-Aminothiazole | p-Toluenesulfonyl Chloride | N-Sulfonylated Thiazole | semanticscholar.org |

The nitrogen atom of the amino group in 2-aminothiazoles can be alkylated, although the reaction can sometimes lead to a mixture of products due to the presence of the endocyclic nitrogen atom. The reaction conditions can be tuned to favor N-alkylation at the exocyclic amine. For example, reacting 2-aminothiazole derivatives with alkyl halides can lead to the formation of secondary or tertiary amines. While specific studies on the alkylation of this compound are not detailed, related structures show that N-alkylation is a viable synthetic route. nih.gov

The primary amino group of this compound readily condenses with aldehydes and ketones to form Schiff bases or imines. This reaction is typically carried out by refluxing the aminothiazole and the carbonyl compound in a suitable solvent, often with an acid catalyst.

The synthesis of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, a structurally similar compound, was achieved by reacting 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde. researchgate.net Similarly, Schiff bases have been prepared from 2-amino-4-phenyl thiazole and various substituted benzaldehydes and furfuraldehyde. scielo.org.zanih.govorientjchem.org These examples strongly suggest that this compound would react with a range of aldehydes to yield the corresponding N-benzylidene derivatives.

| 2-Aminothiazole Derivative | Aldehyde/Ketone | Product | Reference |

|---|---|---|---|

| 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine | 2,4-dichlorobenzaldehyde | (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine | researchgate.net |

| 2-Amino-4-phenyl thiazole | Substituted Benzaldehydes | N-(substituted-benzylidene)-4-phenylthiazol-2-amines | orientjchem.org |

| 4-phenyl-thiazol-2-ylamine | 4-benzoyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one | 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one | scielo.org.za |

The nucleophilic amino group of 2-aminothiazoles reacts with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Reaction with Isocyanates: The reaction with an isocyanate, such as phenyl isocyanate, would yield a substituted urea. A closely related compound, N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea, highlights this reactivity. ontosight.ai This indicates that this compound would react with phenyl isocyanate to form 1-(5-tert-butyl-4-phenylthiazol-2-yl)-3-phenylurea.

Reaction with Isothiocyanates: Similarly, the reaction with an isothiocyanate, like phenyl isothiocyanate, produces the corresponding thiourea derivative. semanticscholar.orguzhnu.edu.uaresearchgate.net This reaction is a common method for synthesizing thiourea-containing heterocyclic compounds. Based on the general reactivity of 2-aminothiazoles, this compound is expected to react with phenyl isothiocyanate to yield 1-(5-tert-butyl-4-phenylthiazol-2-yl)-3-phenylthiourea.

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 5-bromo-4-(tert-butyl)-1,3-thiazol-2-amine | Phenyl isocyanate | N,N'-disubstituted Urea | ontosight.ai |

| 4-aminoacetophenone | Phenyl isothiocyanate | N,N'-disubstituted Thiourea | semanticscholar.org |

Reactions at the Thiazole Ring

The thiazole ring, while aromatic, has a different reactivity profile compared to benzene. The presence of the sulfur and nitrogen heteroatoms, along with the electron-donating amino group and the substituents at positions 4 and 5, influences the site and feasibility of electrophilic substitution.

The 2-amino group is a strong activating group, directing electrophiles to the C5 position of the thiazole ring. However, in this compound, the C5 position is already substituted with a tert-butyl group. This steric hindrance, combined with the presence of the phenyl group at C4, makes further electrophilic substitution on the thiazole ring challenging.

Nitration: Direct nitration of 2-aminothiazole is known to be a hazardous reaction that can proceed uncontrollably and often results in poor yields and quality. google.com While nitration of some 2-aminothiazoles has been reported, the conditions are often harsh. acs.org Given the existing substitution pattern on this compound, nitration on the thiazole ring is unlikely. If the reaction were to occur on the phenyl ring at position 4, it would likely be directed by the thiazole moiety, but this is less common than reactions on the more activated thiazole ring itself.

Halogenation: Bromination is a more common electrophilic substitution reaction for 2-aminothiazoles, typically occurring at the C5 position. Since this position is blocked in the target molecule, halogenation of the thiazole ring is not expected to be a facile process. Any electrophilic substitution would more likely occur on the C4-phenyl ring, although this would require forcing conditions.

Nucleophilic Aromatic Substitution

The 2-aminothiazole scaffold is a versatile precursor for various transformations, including nucleophilic aromatic substitution, primarily through the diazotization of the exocyclic amino group. While direct nucleophilic substitution on the thiazole or phenyl ring is challenging, the amino group at the C2 position serves as a functional handle for introducing a range of substituents.

One established method for substitution in related aromatic amino compounds involves the Sandmeyer reaction. nih.gov This process would entail the conversion of the 2-amino group of this compound into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly reactive intermediate can then be treated with various nucleophiles, such as copper(I) halides (CuCl, CuBr) or cyanide (CuCN), to replace the diazonium group with a halogen or a cyano group, respectively. nih.gov

Furthermore, modern photochemical methods have emerged for aromatic substitution. Photoredox catalysis, for instance, has been used for the substitution of aromatic halides with tertiary amines. mdpi.com While not directly demonstrated on this specific substrate, these advanced methodologies suggest potential pathways for functionalization that may proceed under milder conditions than traditional methods. The reaction typically involves the generation of an aryl radical from an aromatic halide, which then interacts with a nucleophile. mdpi.com

Cycloaddition Reactions

The thiazole ring system, particularly when appropriately substituted, can participate in cycloaddition reactions. Research on analogous 4-alkenyl-2-dialkylaminothiazoles has shown that they can function as "in–out" dienes in [4+2] Diels-Alder reactions with dienophiles like nitroalkenes. nih.gov This reaction proceeds with high site-, regio-, and diastereoselectivity to furnish 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles. nih.gov

Although this compound lacks the 4-alkenyl group necessary to act as a traditional diene in this manner, this reactivity highlights the potential of the 2-aminothiazole core to engage in cycloadditions if suitable unsaturation is introduced into one of its substituents. The computational analysis of these reactions reveals that they can proceed through a two-step mechanism and are characterized by a significant polar character. nih.gov The regioselectivity is dictated by the interaction between the C5 position of the thiazole and the β-carbon of the nitroalkene. nih.gov

Table 1: Example of [4+2] Cycloaddition in a Related 2-Aminothiazole System nih.gov

Modifications of the Phenyl and Tert-Butyl Groups

Direct functionalization of the phenyl and tert-butyl groups of this compound presents distinct challenges and opportunities based on the principles of electrophilic aromatic substitution and aliphatic C-H activation.

Phenyl Group: The 4-phenyl ring is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regiochemical outcome of such reactions would be governed by the combined directing effects of the tert-butyl group already on the phenyl ring and the thiazol-2-amine substituent. The tert-butyl group is a moderately activating, ortho-, para-director. The 2-aminothiazole ring, attached at C4, is generally considered an electron-withdrawing group, which would deactivate the phenyl ring and direct incoming electrophiles to the meta-position relative to its point of attachment. The interplay between these directing effects would determine the final substitution pattern.

Tert-Butyl Group: The tert-butyl group is characterized by its chemical robustness and is generally unreactive towards many reagents due to the absence of α-hydrogens and the strength of its C-C and C-H bonds. Modifications typically require harsh conditions involving radical pathways, which could potentially compromise the integrity of the heterocyclic ring.

Rearrangement Reactions and Tautomeric Equilibria

Tautomeric Equilibria: Like many 2-amino-substituted nitrogen heterocycles, this compound can exist in a tautomeric equilibrium between the amino and imino forms. researchgate.netresearchgate.net The amine tautomer (this compound) is generally the more stable and predominant form, but the equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. researchgate.net Spectroscopic studies on related 2-(phenylamino)thiazol-4(5H)-ones have confirmed the prevalence of the amino tautomer in both solid and solution phases. nih.govbohrium.com The stability of the amino form is often enhanced by intramolecular hydrogen bonding and resonance effects. researchgate.net

Rearrangement Reactions: While no rearrangements have been specifically documented for this compound, studies on related heterocyclic systems provide insight into potential transformations. For instance, 2-amino-1,3,4-thiadiazines, which are isomeric with 2-aminothiazoles, undergo an acid-catalyzed rearrangement to form 3-amino-2-thiazolimines. rsc.org The rate of this rearrangement is sensitive to the nature of the substituent at the 5-position. Studies have shown that the rearrangement of 5-alkyl-substituted 2-amino-1,3,4-thiadiazines proceeds via a first-order reaction, with the rate decreasing in the order of methyl > ethyl > isopropyl > t-butyl, which is characteristic of an Sₙ2 reaction. rsc.org In contrast, 5-phenyl substituted thiadiazines rearrange extremely slowly. rsc.org

This suggests that a similar rearrangement involving the tert-butyl group of this compound would likely be slow. The proposed mechanism involves a transannular nucleophilic attack by the N(3) nitrogen atom at the sp³ carbon of the substituent at the C5 position. rsc.org

Mechanistic Investigations of this compound Transformations

Mechanistic studies on reactions involving the 2-aminothiazole core provide a foundational understanding of its reactivity.

In the context of cycloaddition reactions, computational studies using Density Functional Theory (DFT) on related 4-alkenyl-2-dialkylaminothiazoles have elucidated the reaction pathways. nih.gov These analyses have shown that the Diels-Alder reaction can proceed through a two-step mechanism involving a tandem sequence of chemical processes. The calculations help in understanding the site-, regio-, and diastereoselectivity by examining the potential energy surfaces of the possible reaction pathways. Key findings include the stabilization of exo-transition states, particularly when a phenyl group is present on the dienophile, and the polar character of the reaction, as indicated by parameters like asynchronicity and dipole moment. nih.gov

For rearrangement reactions, kinetic studies on the transformation of 5-substituted 2-amino-1,3,4-thiadiazines to thiazolimines suggest a mechanism involving a transannular nucleophilic attack by N(3) at the C5 position. rsc.org The reaction rates were found to be first-order with respect to the thiadiazine concentration, and the substituent effects (e.g., the slow rate for t-butyl and phenyl groups) are consistent with an Sₙ2-type intramolecular displacement. rsc.org Isotope exchange studies using D₂O in strong acid showed deuterium (B1214612) incorporation at specific positions, further supporting the proposed mechanistic pathway. rsc.org

Structure Activity Relationship Studies of 5 Tert Butyl 4 Phenyl 1,3 Thiazol 2 Amine Analogs Focus on Chemical Structural Modification and Interaction Predictions

Impact of Substituents on Molecular Conformation and Electronic Properties

Substituents attached to the 4-phenyl-1,3-thiazol-2-amine core can significantly alter the molecule's three-dimensional shape (conformation) and the distribution of electrons within its structure. The thiazole (B1198619) ring itself possesses specific electronic characteristics; the nitrogen atom at position 3 is a site of protonation, while the carbon at position 2 is electron-deficient and susceptible to deprotonation by strong bases. pharmaguideline.com The C5 position is generally electron-rich and is the preferred site for electrophilic attack, especially when an electron-donating group is present at the C2 position. pharmaguideline.com

The introduction of different functional groups can influence the dihedral angle between the phenyl and thiazole rings, affecting how the molecule fits into a biological target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density across the scaffold. For instance, EDGs on the phenyl ring can increase the electron density of the aromatic system, which may enhance pi-stacking interactions. Conversely, EWGs can decrease electron density, potentially favoring other types of interactions. The electronic properties of substituents have been shown to be a significant factor in the activity of related thiazole derivatives. mdpi.com

Role of the Tert-butyl Group in Steric and Electronic Modulation

The tert-butyl group is a bulky, non-polar aliphatic moiety widely used in organic chemistry to introduce steric hindrance and enhance the stability of compounds. rsc.orgresearchgate.net In the context of 5-tert-butyl-4-phenyl-1,3-thiazol-2-amine, its placement at the C5 position of the thiazole ring has profound steric and electronic implications.

Steric Effects : The significant size of the tert-butyl group provides a "steric shield," which can influence the molecule's reactivity and its binding orientation within a receptor pocket. researchgate.net This steric bulk can lock the molecule into a specific conformation, reducing its rotational freedom and potentially increasing its binding affinity and selectivity for a target. This group is often employed to impart conformational rigidity to molecules. nih.govchemrxiv.org

Electronic Effects : The tert-butyl group acts as a weak electron-donating group through induction. This effect can slightly increase the electron density of the thiazole ring at the C5 position. Studies on other molecular systems have shown that the insertion of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), demonstrating its electronic influence. nih.gov This modulation of the electronic landscape can affect the molecule's ability to participate in hydrogen bonding or other electronic interactions with a biological target.

Influence of Phenyl Ring Substitutions on Reactivity and Interactions

Modifications to the phenyl ring at the C4 position of the thiazole core are a common strategy for exploring SAR. The nature and position of substituents on this ring can fine-tune the molecule's properties. SAR studies on related 4-phenylthiazole (B157171) compounds have revealed that both the electronic nature and the size of the substituent are critical. nih.gov

For example, in some series of 2-aminothiazole (B372263) derivatives, the introduction of electron-withdrawing groups like nitro (NO₂) or chloro (Cl) on the phenyl ring was found to improve the potency of the compounds. nih.gov Conversely, other studies have shown that electron-donating groups such as methoxy (B1213986) (OCH₃) are well-tolerated and can even increase binding affinity. nih.govnih.gov The removal of a para-substituent on the C2-thiazole phenyl ring in one study resulted in very weak activity, highlighting the importance of substitution at this position. nih.gov This suggests that the optimal electronic and steric profile of the phenyl ring is highly dependent on the specific biological target.

| Substituent on Phenyl Ring | Position | General Electronic Effect | Observed Impact in Analogous Series | Reference |

|---|---|---|---|---|

| -Cl, -NO₂ | para | Electron-withdrawing | Can improve potency. | nih.gov |

| -OCH₃ | para, meta | Electron-donating | Generally well-tolerated and can enhance affinity. | nih.govnih.gov |

| -Br | para | Electron-withdrawing (inductive), weak donating (resonance) | Showed similar potency to a chloro-substituted analog in one study. | nih.gov |

| Unsubstituted | N/A | Neutral | Led to a significant decrease in activity in some cases. | nih.gov |

Modifications at the Thiazole Ring Positions (C2, C4, C5) and their Chemical Implications

The thiazole ring is a versatile scaffold that allows for modifications at its various carbon and nitrogen positions, each leading to different chemical consequences. nih.gov

C2 Position : The 2-amino group is a key functional handle. It is nucleophilic and can be readily acylated or reacted with various electrophiles to form amides, ureas, or Schiff bases. mdpi.comresearchgate.net SAR studies frequently explore the impact of N-acylation. For instance, converting the amino group to an acetamide (B32628) can significantly alter binding affinity. nih.gov The nature of the substituent on the amino group is critical; in some series, replacing an acetylamino group with an alkylamino group led to a significant drop in activity. nih.gov

C4 Position : This position is typically substituted via the Hantzsch thiazole synthesis, which involves condensing an α-haloketone with a thioamide. mdpi.com In the target compound, this position is occupied by the phenyl ring. Altering this group to other aryl or alkyl moieties would fundamentally change the molecule's steric and electronic profile. Studies have shown that replacing the C4-phenyl group with a methyl group, for instance, can decrease potency. nih.gov

C5 Position : The C5 position is susceptible to electrophilic substitution. pharmaguideline.com In the parent compound, this site is occupied by the tert-butyl group. SAR exploration would involve replacing this group with others of varying size and electronics. For example, substituting the C5 position with a bromo group has been shown to produce active compounds. nih.gov The introduction of an arylazo moiety at this position has also been explored for generating new derivatives. mdpi.com

| Position | Modification Type | Chemical Implication | Example from Analogous Series | Reference |

|---|---|---|---|---|

| C2-Amine | Acylation | Forms amides, alters H-bonding capacity. | N-acetylation led to a potent analog. | nih.gov |

| C2-Amine | Alkylation | Forms secondary/tertiary amines, changes basicity. | Replacement of acetylamino with alkylamino decreased activity. | nih.gov |

| C4 | Aryl/Alkyl Substitution | Alters core scaffold shape and electronics. | Replacing a C4-phenyl with a methyl group decreased potency. | nih.gov |

| C5 | Halogenation | Introduces an electron-withdrawing group. | Substitution with a bromo group resulted in active compounds. | nih.gov |

| C5 | Arylazo Coupling | Forms an extended conjugated system. | Used to create derivatives with antimicrobial activity. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predicting Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org For 2-aminothiazole derivatives, QSAR studies have been successfully employed to develop predictive models for various biological targets. nih.govnih.gov

These studies typically involve calculating a set of molecular descriptors for each analog in a series. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors : Related to the 2D structure and connectivity of atoms.

Electronic descriptors : Such as atomic charges and dipole moments.

Spatial (3D) descriptors : Including molecular surface area and volume.

A QSAR model is then generated using statistical methods, such as partial least squares (PLS) regression, to create an equation that links these descriptors to the observed activity. acs.org For example, a QSAR study on 2-aminothiazole derivatives as anticancer agents identified three key descriptors that significantly influence inhibitory activity: Moreau-Broto autocorrelation (related to topological structure), Moran autocorrelation (weighted by charges), and the total molecular surface area. tandfonline.com Such models can yield highly predictive 3D-QSAR pharmacophores, which are useful for the in-silico screening of virtual libraries to identify new potential lead compounds. nih.gov The statistical significance of these models is often validated using parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). nih.govtandfonline.com

Applications of 5 Tert Butyl 4 Phenyl 1,3 Thiazol 2 Amine in Advanced Chemical Synthesis and Materials Science

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine as a Synthetic Intermediate for Complex Molecules

The 2-aminothiazole (B372263) scaffold is a cornerstone in organic synthesis, valued for its utility as a precursor to a wide array of more complex molecules. researchgate.netmdpi.com The reactivity of the exocyclic amino group, in conjunction with the endocyclic nitrogen atom, allows this compound to serve as a versatile building block.

One of the most significant applications of 2-aminothiazole derivatives is in the synthesis of fused heterocyclic systems. A prominent example is the preparation of imidazo[2,1-b]thiazoles. researchgate.netmdpi.com This reaction typically involves the condensation of a 2-aminothiazole with an α-haloketone. rsc.org The initial step is the nucleophilic attack of the endocyclic nitrogen atom of the thiazole (B1198619) ring on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. rsc.orgasianpubs.org

This synthetic route allows for the creation of a diverse library of substituted imidazo[2,1-b]thiazoles, which are themselves investigated for various biological activities. nih.gov The specific substituents on the starting 2-aminothiazole, such as the 5-tert-butyl and 4-phenyl groups, are incorporated into the final fused product, influencing its three-dimensional structure and properties. The general reaction scheme is a robust method for constructing these complex heterocyclic frameworks. asianpubs.org

Table 1: Synthesis of Fused Heterocycles from 2-Aminothiazole Precursors

| Precursor | Reagent | Fused Heterocyclic Product | Reference |

| 2-Aminothiazole | α-Haloketone | Imidazo[2,1-b]thiazole | rsc.org |

| 2-Aminothiazole | Chloroacetonitrile | Cyanide derivatives | researchgate.net |

| 2-Aminothiazole | 1,2-Ethylenediamine | 2-Amino-pyrazine derivatives | mdpi.comnih.gov |

| 2-Aminothiazole | Mercaptoacetic acid | Thiazinedione derivatives | mdpi.comnih.gov |

| 2-Aminothiazole | Phenyl isocyanate | Urea (B33335) derivatives | nih.gov |

The 2-aminothiazole core is considered a "privileged scaffold" in medicinal chemistry, as it is a key component in numerous biologically active compounds. wjrr.org Derivatives have been shown to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov

This compound serves as an excellent starting material for creating new chemical entities through modifications at its reactive amino group. nih.gov Common synthetic transformations include:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amide derivatives. mdpi.comnih.gov

Schiff Base Formation: Condensation with various aldehydes to produce imines, which can be used as ligands for metal complexes or as intermediates for further synthesis. mdpi.com

N-Arylation: Palladium-catalyzed coupling reactions with aryl halides can be used to introduce additional aromatic systems. acs.org

These modifications allow for the systematic exploration of structure-activity relationships, where the tert-butyl and phenyl groups provide a foundational lipophilic and aromatic character, which can be fine-tuned by the addition of other functional groups. nih.gov

Role in Catalysis

While this compound is not typically employed as a catalyst itself, its structural features make it a candidate for use as a ligand in transition metal catalysis. acs.org The thiazole ring contains multiple potential coordination sites—the endocyclic nitrogen and sulfur atoms and the exocyclic amino group—that can bind to a metal center. royalsocietypublishing.org

The formation of metal complexes with aminothiazole-derived ligands can lead to catalytically active species. acs.org For instance, ruthenium(II) complexes bearing pyridine-carboxamide ligands with appended benzothiazole (B30560) rings have been studied for their catalytic activity. acs.org Similarly, palladium-catalyzed reactions are crucial for modifying the 2-aminothiazole core, indicating a strong interaction between the thiazole moiety and the metal catalyst. acs.org Although direct catalytic applications of this specific compound are not widely documented, its potential to act as a ligand in homogeneous catalysis remains an area of interest.

Potential in Materials Science

The unique chemical structure of this compound lends itself to applications in the development of new materials with tailored properties.

The presence of a primary amine group allows for the covalent attachment of this compound to various surfaces. A key application is the functionalization of silica-based materials, such as mesoporous silica (B1680970) nanoparticles. nih.govntu.edu.tw The surface of silica is rich in silanol (B1196071) (Si-OH) groups, which can be activated to react with organosilanes. A common strategy involves using a silane (B1218182) coupling agent, like 3-aminopropyltriethoxysilane (B1664141) (APTES), to introduce amine functionalities onto the silica surface. nih.gov

Alternatively, the amine group on the thiazole compound itself could be utilized to graft the molecule onto a pre-functionalized silica surface (e.g., silica treated with an NHS ester). This surface modification dramatically alters the properties of the material, changing its surface charge and hydrophobicity. nih.gov Functionalizing silica sorbents with this molecule could create stationary phases with unique selectivity in chromatography, leveraging the aromatic and heterocyclic characteristics of the thiazole derivative for specific molecular interactions.

2-Aminothiazole and its derivatives are effective ligands for a variety of metal ions due to the presence of multiple donor atoms. uq.edu.au The thiazole ring contains a soft donor (sulfur) and a hard donor (endocyclic nitrogen), making it a versatile chelating agent. researchgate.net Structural studies of metal complexes have shown that coordination most commonly occurs through the endocyclic nitrogen atom. uq.edu.auresearchgate.net

The exocyclic amino group can also participate in binding, allowing the molecule to act as a bidentate or bridging ligand. The formation of stable complexes with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) has been extensively reported for related aminothiazole structures. nih.govroyalsocietypublishing.org These coordination compounds are of interest for their potential applications in catalysis, as well as for their own unique magnetic and electronic properties. acs.org

Table 2: Coordination Properties of the 2-Aminothiazole Moiety

| Property | Description | Potential Metal Ions | Reference |

| Primary Coordination Site | The endocyclic nitrogen atom (N3) is the most common binding site for metal ions. | Co(II), Ag(I), Zn(II), Cu(II), Ni(II) | uq.edu.auresearchgate.net |

| Secondary Coordination | The exocyclic amino group (-NH2) can also be involved in chelation or bridging. | Co(II), Ni(II), Cu(II), Zn(II) | royalsocietypublishing.orgresearchgate.net |

| Ligand Type | Can act as a monodentate, bidentate, or bridging ligand depending on the metal and reaction conditions. | Transition Metals | royalsocietypublishing.orguq.edu.au |

| Resulting Geometry | Can form complexes with various geometries, including tetrahedral and octahedral. | Co(II), Ni(II), Cu(II), Zn(II) | acs.orgresearchgate.net |

Future Research Directions and Unexplored Avenues for 5 Tert Butyl 4 Phenyl 1,3 Thiazol 2 Amine

Development of Novel and Sustainable Synthetic Routes

The classical Hantzsch synthesis is a primary method for producing 2-aminothiazoles, which involves the condensation of an α-haloketone with a thiourea (B124793). While effective, this method often suffers from drawbacks such as the use of hazardous reagents and solvents, and the generation of significant waste. Future research should prioritize the development of more sustainable and environmentally friendly synthetic protocols. bepls.com

Key areas for exploration include:

Multi-component reactions: Designing one-pot syntheses that combine three or more starting materials to form the target compound in a single step can significantly improve efficiency and reduce waste.

Microwave-assisted synthesis: The application of microwave irradiation can accelerate reaction rates, improve yields, and often allows for the use of greener solvents. bepls.com

Green catalysts and solvents: Investigating the use of recyclable catalysts and environmentally benign solvents like water or ionic liquids can greatly reduce the environmental impact of the synthesis. bepls.com

| Proposed Sustainable Method | Potential Advantages |

| One-pot multi-component synthesis | Higher atom economy, reduced waste, simplified purification |

| Microwave-assisted organic synthesis | Faster reaction times, higher yields, energy efficiency |

| Catalysis with recyclable catalysts | Reduced catalyst waste, lower cost |

| Synthesis in green solvents (e.g., water) | Reduced environmental impact, improved safety |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanism of the synthesis of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine requires the ability to monitor the reaction in real-time. The development and application of advanced spectroscopic techniques as in-situ probes can provide invaluable insights into the formation of intermediates and byproducts.

Future research could focus on:

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational modes.

Process NMR Spectroscopy: Real-time NMR can provide detailed structural information about the species present in the reaction mixture at any given time.

Fluorescence Spectroscopy: For reactions involving fluorescent intermediates or products, this technique can be a highly sensitive method for monitoring reaction progress. nih.govmdpi.com

Deeper Dive into Reaction Mechanisms and Intermediates

While the general mechanism of the Hantzsch thiazole (B1198619) synthesis is known, a detailed understanding of the reaction pathway for the formation of this compound is likely incomplete. A deeper mechanistic investigation could lead to improved reaction conditions and the suppression of side reactions.

Areas for further study include:

Isolation and characterization of intermediates: Attempts to isolate and structurally characterize transient intermediates could provide direct evidence for the proposed reaction mechanism.

Computational modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate the energies of intermediates and transition states, and provide theoretical support for experimental observations.

Exploration of New Chemical Transformations and Derivatizations

The 2-aminothiazole (B372263) scaffold is a versatile platform for further chemical modification. The primary amino group and the thiazole ring itself offer multiple sites for derivatization, leading to the generation of novel compounds with potentially unique properties. mdpi.comresearchgate.net

Future research could explore:

N-functionalization: The reactivity of the 2-amino group can be exploited to introduce a wide variety of substituents through reactions such as acylation, alkylation, and arylation. mdpi.com

Electrophilic substitution on the thiazole ring: Investigating the regioselectivity of electrophilic substitution reactions on the thiazole ring could open up avenues for new derivatives.

Metal-catalyzed cross-coupling reactions: The use of modern cross-coupling methodologies could enable the introduction of diverse functional groups at various positions on the molecule.

Computational Design of Analogs with Tailored Chemical Reactivity

Computational chemistry offers a powerful tool for the rational design of new molecules with specific, desired properties. By using computational methods, it is possible to predict the chemical reactivity and physical properties of novel analogs of this compound before their synthesis. researchgate.net

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to correlate the structural features of derivatives with their chemical reactivity.

Molecular Docking: For applications in medicinal chemistry, molecular docking can be used to predict the binding affinity of analogs to specific biological targets.

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including electronic structure, reactivity indices, and spectroscopic characteristics. researchgate.net

Expansion into Emerging Chemical Applications (e.g., optoelectronics, supramolecular chemistry)

While 2-aminothiazoles have been extensively studied for their biological activities, their potential in other areas of chemistry remains relatively unexplored. The unique electronic and structural features of this compound make it an interesting candidate for applications in materials science.

Potential emerging applications include:

Optoelectronics: The conjugated π-system of the molecule suggests that it may possess interesting photophysical properties. Research into its fluorescence, phosphorescence, and potential as an organic light-emitting diode (OLED) material could be fruitful. Some thiazole derivatives have been investigated as fluorophores. researchgate.net

Supramolecular Chemistry: The presence of hydrogen bond donors and acceptors, along with the aromatic ring, makes this molecule a potential building block for the construction of self-assembling supramolecular structures such as gels, liquid crystals, or porous materials.

Chemosensors: Derivatization of the core structure with specific recognition motifs could lead to the development of novel chemosensors for the detection of ions or small molecules.

Q & A

Basic: What are the standard synthetic routes for 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine?

Methodological Answer:

The compound is typically synthesized via cyclization reactions. A common approach is the Hantzsch thiazole synthesis , involving α-haloketones (e.g., bromoketones) and thioamides. For example, tert-butyl-substituted α-bromoketones can react with thiourea derivatives in ethanol under reflux, followed by purification via recrystallization or column chromatography . Multi-step protocols may also involve coupling intermediates (e.g., bromoacetamide derivatives) with phenyl-substituted precursors in aprotic solvents like DMF, using bases such as triethylamine to drive the reaction .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C): To confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, phenyl aromatic protons at δ ~7.2–7.5 ppm) .

- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 259.1 for C₁₃H₁₈N₂S) and fragmentation patterns .

- Infrared (IR) spectroscopy : To identify functional groups like N-H stretches (~3300 cm⁻¹) and C-S bonds (~670 cm⁻¹) .

Advanced: How can conflicting biological activity data for this compound be resolved?

Methodological Answer:

Contradictions often arise from impurities, assay conditions, or structural variability. Strategies include:

- Purity validation : Use HPLC with UV detection (e.g., ≥98% purity, as in ) to rule out impurities .

- Structural verification : Employ single-crystal X-ray diffraction (refined via SHELXL) to confirm stereochemistry and substituent positions .

- Dose-response studies : Test multiple concentrations in standardized assays (e.g., MIC for antimicrobial activity) to ensure reproducibility .

Advanced: How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Molecular docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes or COX-2 for anti-inflammatory activity). For example, the tert-butyl group may enhance hydrophobic binding in enzyme pockets .

- QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity data to optimize substituents (e.g., phenyl vs. nitrophenyl groups) .

Basic: What are the primary biological activities reported for this compound derivatives?

Methodological Answer:

Reported activities include:

- Antimicrobial : Inhibition of Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .

- Anti-inflammatory : COX-2 inhibition through competitive binding at the active site .

- Anticancer : Apoptosis induction in cancer cell lines (e.g., MCF-7) via ROS generation .

Advanced: How can crystallographic data improve the design of analogs with enhanced bioactivity?

Methodological Answer:

- X-ray crystallography : Resolve the 3D structure to identify key interactions (e.g., hydrogen bonds between the thiazole NH and protein residues). Refinement using SHELXL ensures accuracy in bond lengths/angles .

- Fragment-based design : Replace the phenyl group with bioisosteres (e.g., pyridine or indole) while maintaining tert-butyl positioning for steric stabilization .

Basic: What are common pitfalls in synthesizing this compound, and how can they be addressed?

Methodological Answer:

- Low yield : Optimize reaction time/temperature (e.g., 70°C for 12 hours in DMF) and use catalysts like ZnCl₂ for cyclization .

- Byproduct formation : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

Advanced: How does the tert-butyl group influence the compound’s physicochemical and pharmacological properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.